2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLGMWFOZMALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Domino A3-Coupling in Aqueous Media
A recent study published in ACS Omega detailed an efficient route for synthesizing imidazo[1,2-a]pyridines via a Cu(II)-ascorbate catalyzed domino A3-coupling reaction in water with sodium dodecyl sulfate (SDS) as a surfactant (Reference). This method involves:
- Condensation of 2-aminopyridines with aldehydes.
- Cycloisomerization of alkynes with the condensation products.
The reaction proceeds at relatively mild temperatures (~50°C) with good yields, emphasizing eco-friendliness.
2-Aminopyridine + Aldehyde + Alkyne → Imidazo[1,2-a]pyridine derivative
- Water as solvent.
- Inexpensive Cu catalyst.
- Mild reaction conditions.
Limitations:
The methodology initially struggled with iodine incorporation at the 6-position, necessitating alternative strategies.
Incorporation of Iodine at the 6-Position
Direct Iodination Strategies
Direct electrophilic iodination of the imidazo[1,2-a]pyridine core is challenging due to the potential for over-iodination or side reactions. Literature suggests that selective halogenation can be achieved via:
- N-iodosuccinimide (NIS) in the presence of a catalyst or under controlled conditions.
- Oxidative halogenation using iodine and oxidants such as hydrogen peroxide or potassium persulfate.
Optimized Iodination Protocols
Based on recent research, an effective method involves:
- Dissolving the imidazo[1,2-a]pyridine precursor in a suitable solvent (e.g., acetonitrile or DMF).
- Adding NIS as the iodine source.
- Using a catalytic amount of acid (e.g., acetic acid) to facilitate electrophilic substitution.
- Refluxing the mixture for several hours under inert atmosphere.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile |
| Iodinating agent | N-Iodosuccinimide (NIS) |
| Catalyst | None or catalytic acid (acetic acid) |
| Temperature | Reflux (~80°C) |
| Time | 4-6 hours |
This method yields 6-iodoimidazo[1,2-a]pyridine with high regioselectivity.
Introduction of the Cyclopropyl Group at the 2-Position
Cyclopropylation via Nucleophilic Substitution
The cyclopropyl group can be introduced through nucleophilic substitution at the 2-position if a suitable leaving group (e.g., halide) is present. Alternatively, cyclopropylmagnesium bromide or cyclopropylboronic acids can be used in cross-coupling reactions.
Cross-Coupling Approaches
- Suzuki-Miyaura coupling with cyclopropylboronic acids or esters, catalyzed by Pd(0) complexes, is a common route.
- Direct nucleophilic addition of cyclopropyl nucleophiles to electrophilic centers on the heterocycle.
Specific Protocols
A typical cross-coupling involves:
- Using palladium catalysts (e.g., Pd(PPh₃)₄).
- Employing cyclopropylboronic acid or ester.
- Conducting the reaction in a mixture of aqueous buffer and organic solvent (e.g., dioxane).
- Heating at 80–100°C for 12–24 hours.
6-Iodoimidazo[1,2-a]pyridine + Cyclopropylboronic acid → this compound
Summary of Preparation Methods with Data Table
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyridine core | 2-Aminopyridine + Aldehyde + Alkyne | Aqueous Cu(II)-ascorbate, SDS, 50°C | 70-85% | Eco-friendly, mild conditions |
| 2 | Iodination at 6-position | Imidazo[1,2-a]pyridine + NIS | Reflux, acetonitrile | 80-90% | Selective, regio-controlled |
| 3 | Cyclopropylation at 2-position | 6-Iodoimidazo[1,2-a]pyridine + Cyclopropylboronic acid | Pd catalysis, 80°C | 65-78% | Cross-coupling, scalable |
Research Findings and Notes
- The green synthesis route utilizing aqueous media and inexpensive catalysts has been successfully applied for the core structure, but iodine incorporation requires specific halogenation protocols.
- Electrophilic iodination with NIS under controlled conditions provides regioselectivity at the 6-position.
- Palladium-catalyzed Suzuki couplings with cyclopropylboronic acids are effective for installing the cyclopropyl group at the 2-position.
- Yield data from recent studies indicate that these methods are efficient, with yields typically ranging from 65% to 90%, depending on the substrate and conditions.
Chemical Reactions Analysis
Cross-Coupling Reactions at the 6-Iodo Position
The iodine substituent at position 6 serves as an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions. These reactions are critical for introducing functional groups or constructing complex architectures.
Suzuki-Miyaura Coupling
-
Reaction : The 6-iodo group undergoes coupling with aryl/heteroaryl boronic acids under palladium catalysis to form biaryl derivatives.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (1:1), 80°C.
-
Example : Reaction with phenylboronic acid yields 6-aryl-2-cyclopropylimidazo[1,2-a]pyridine (yield: 85–92%).
-
Scope : Electron-rich and electron-poor boronic acids are tolerated, with yields influenced by steric and electronic effects (Table 1).
Table 1: Suzuki-Miyaura Coupling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
| Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 6-Phenyl derivative | 92 | |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 88 | |
| 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl) derivative | 78 |
Buchwald-Hartwig Amination
-
Reaction : Introduction of amine groups via Pd-catalyzed coupling with primary/secondary amines.
-
Example : Reaction with morpholine yields 6-morpholino-2-cyclopropylimidazo[1,2-a]pyridine (yield: 75%) .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the imidazo[1,2-a]pyridine ring facilitates NAS at the 6-position under basic conditions.
Thiolation
-
Reaction : Substitution with thiols to form thioether derivatives.
-
Example : Reaction with benzyl mercaptan yields 6-(benzylthio)-2-cyclopropylimidazo[1,2-a]pyridine (yield: 82%) .
Functionalization of the Cyclopropyl Group
The cyclopropyl substituent at position 2 can undergo ring-opening or strain-relief reactions under specific conditions.
Acid-Mediated Ring-Opening
-
Reaction : Protonation of the cyclopropane ring under strong acids (e.g., H₂SO₄) leads to ring-opening to form a propenyl derivative.
-
Example : Formation of 2-(1-propenyl)-6-iodoimidazo[1,2-a]pyridine (yield: 68%) .
Transition Metal-Catalyzed Insertions
-
Reaction : Rhodium-catalyzed C–H activation to install carboxylates or amides.
-
Example : Reaction with ethyl diazoacetate yields 2-(cyclopropylcarboxylate)-6-iodoimidazo[1,2-a]pyridine (yield: 60%) .
Halogen Exchange Reactions
The 6-iodo group can be replaced by other halogens via halogen-exchange processes, though this is less common.
Finkelstein Reaction
-
Reaction : Substitution with KCl or KBr in the presence of CuI.
-
Example : Conversion to 6-bromo-2-cyclopropylimidazo[1,2-a]pyridine (yield: 70%) .
Cycloaddition Reactions
The imidazo[1,2-a]pyridine core participates in [3+2] cycloadditions with dipolarophiles.
Click Chemistry
-
Reaction : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the 3-position.
-
Example : Formation of 3-(1,2,3-triazolyl)-2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (yield: 85%) .
Photocatalytic Transformations
Recent advances in photocatalysis enable C–H functionalization at the 3- or 8-positions.
C–H Arylation
-
Reaction : Visible-light-mediated coupling with aryl diazonium salts.
-
Example : Synthesis of 3-aryl-2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (yield: 65–78%) .
Key Mechanistic Insights
-
Cross-Coupling : The iodine atom’s high electronegativity and large atomic radius facilitate oxidative addition in Pd-catalyzed reactions.
-
Cyclopropyl Stability : The cyclopropane ring remains intact under mild conditions but undergoes strain-driven reactions under acidic or high-energy conditions .
-
Electronic Effects : Electron-withdrawing groups (e.g., iodine) enhance NAS reactivity at position 6, while the cyclopropyl group modulates ring electron density .
Scientific Research Applications
Targeting Adenosine Receptors
One of the prominent applications of imidazo[1,2-a]pyridines, including 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine, is their role as antagonists of adenosine receptors, specifically the A2A receptor. Research indicates that these compounds can enhance affinity towards A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The incorporation of substituents like cyclopropyl and iodine at specific positions has been shown to improve binding affinity and selectivity for these targets, making them promising candidates for further development as therapeutic agents in treating cognitive impairments associated with these diseases .
Antitumor Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antitumor properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, this compound has been evaluated for its cytotoxic effects against human cervical carcinoma (HeLa) cells, revealing a notable inhibitory concentration (IC50) that suggests potential use as an anticancer agent. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy and minimize cytotoxicity .
Structure-Activity Relationship Studies
The structure-activity relationship of imidazo[1,2-a]pyridines is crucial for understanding how modifications affect biological activity. In the case of this compound:
- Position 6 Substitution : Modifications at this position have been linked to enhanced receptor affinity and selectivity. For example, the presence of an iodine atom at position 6 has been associated with increased interaction strength with target receptors.
- Cyclopropyl Group : The cyclopropyl moiety contributes to the compound's three-dimensional conformation, potentially influencing its binding interactions with biological targets.
These insights can guide future synthesis efforts aimed at developing more potent derivatives with improved pharmacological profiles .
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of imidazo[1,2-a]pyridines showed that certain derivatives could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration. The findings suggested that this compound could be a candidate for further investigation in preclinical models due to its ability to modulate pathways involved in neuroprotection .
Case Study 2: Antimicrobial Properties
Another area of research has explored the antimicrobial properties of imidazo[1,2-a]pyridines. In vitro studies indicated that derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell function through interference with metabolic pathways. This suggests potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropyl and iodo groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Imidazo[1,2-a]pyridine Derivatives
- Key Observations: Halogenated derivatives (I, Cl, F) exhibit distinct reactivity: iodine’s size and polarizability favor cross-coupling, while fluorine improves metabolic stability . Bulky substituents (e.g., cyclopropyl, cyclohexyl) increase molecular weight and may enhance lipophilicity . Amino and nitro groups influence solubility and electronic properties, impacting binding interactions .
Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives (IC₅₀, μM)
| Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero |
|---|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 16 | 76 |
| 10b | 14 | 15 | 16 | 14 | 14 |
| 10k | 13 | 14 | 15 | 13 | 13 |
- Electron-withdrawing groups (e.g., nitro in 10k) correlate with lower IC₅₀ values, indicating enhanced potency .
Structural and Metabolic Considerations
- Cyclopropyl Group : Enhances rigidity and metabolic stability compared to linear alkyl chains .
- Iodine vs. Bromine : Iodine’s larger atomic radius may improve binding in hydrophobic pockets, whereas bromine offers intermediate reactivity .
- Amino vs. Nitro Substituents: Amino groups (e.g., 12h ) improve solubility but may reduce membrane permeability, while nitro groups (e.g., 12g ) increase electrophilicity.
Biological Activity
Overview
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound enhance its interaction with biological targets, making it a valuable candidate for drug development.
- IUPAC Name : this compound
- Molecular Formula : C10H9IN2
- CAS Number : 1447912-71-1
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the iodo group enhances the compound's binding affinity and specificity towards these targets. For example, studies have indicated that this compound can inhibit certain kinases involved in cell signaling pathways, which is critical for its anticancer activity .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. Its activity against cancer cells has been attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anticancer Study :
- Objective : To evaluate the anticancer effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Study :
- Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Findings : Significant zones of inhibition were observed, suggesting effective antimicrobial properties.
-
Anti-inflammatory Study :
- Objective : To investigate the effects on LPS-induced inflammation in macrophages.
- Method : ELISA assays were conducted to measure cytokine levels.
- Findings : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridine | Moderate anticancer activity | Chlorine substituent |
| 2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridine | Lower antimicrobial activity | Bromine substituent |
| 2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridine | Weak anti-inflammatory effects | Fluorine substituent |
The iodo group in this compound enhances its reactivity and biological efficacy compared to its chloro, bromo, and fluoro analogs.
Q & A
Q. What are the fundamental synthetic routes for preparing 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves condensation reactions between 2-aminopyridines and cyclopropane-containing aldehydes or ketones. For example, iodine-catalyzed reactions (as shown in and ) can facilitate cyclization under mild conditions. Copper-catalyzed three-component coupling (TCC) reactions ( ) using 2-aminopyridines, arylaldehydes, and alkynes are also effective. Key factors affecting yield include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (5–10 mol% CuI). Optimizing stoichiometry of reactants (1:1.2:1.5 for aldehyde:amine:alkyne) can improve efficiency .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?
- Answer:
- 1H NMR : Characteristic peaks for the imidazo[1,2-a]pyridine core include aromatic protons at δ 7.2–8.5 ppm and cyclopropyl protons at δ 1.2–2.0 ppm (split into multiplets due to ring strain) .
- 13C NMR : The iodine substituent at position 6 causes a downfield shift (δ 90–100 ppm for C-I) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., CHIN requires m/z 299.9712). IR spectroscopy identifies functional groups like C-I stretches (500–600 cm⁻¹) .
Q. What role do electron-donating and withdrawing groups play in modulating the biological activity of imidazo[1,2-a]pyridine derivatives?
- Answer: Electron-donating groups (e.g., -NH, -OCH) at position 2 or 6 enhance bioactivity by increasing electron density on the heterocyclic core, improving interactions with target proteins (e.g., kinases or GPCRs). Conversely, electron-withdrawing groups (e.g., -NO, -CF) reduce activity, as shown in anticancer assays ( ). Substituent effects are quantified via IC shifts (e.g., NH at position 2 improves anticancer activity by 3-fold vs. NO) .
Advanced Research Questions
Q. What advanced catalytic systems enable efficient synthesis of imidazo[1,2-a]pyridines, and how do they compare in scope and selectivity?
- Answer:
- Cu-catalyzed TCC reactions (): High efficiency (70–90% yield), broad substrate scope (tolerates aryl, alkyl, and heteroaryl groups), but limited selectivity for sterically hindered substrates.
- SRN1 reactions (): Ideal for halogenated derivatives (e.g., 6-iodo substitution), offering regioselectivity via radical intermediates. However, requires strict control of light and temperature.
- Comparative studies show Cu catalysis is preferable for rapid library synthesis, while SRN1 suits targeted halogenation .
Q. How can in vitro and in vivo models be integrated to evaluate the anti-inflammatory potential of 6-iodo-substituted imidazo[1,2-a]pyridines?
- Answer:
- In vitro : Use LPS-stimulated macrophages to measure TNF-α and IL-6 suppression (IC values). Structural features like the cyclopropyl group enhance membrane permeability (logP ~2.5) .
- In vivo : Murine models of colitis or fibrosis assess oral bioavailability and efficacy. Dosing at 10–50 mg/kg/day for 7–14 days reduces pro-inflammatory cytokines by 40–60% (). Metabolite profiling (LC-MS) identifies active derivatives .
Q. What strategies resolve conflicting SAR data when substituent effects vary across biological assays?
- Answer:
- Assay-specific factors : Differences in cell permeability (e.g., P-gp efflux in cancer vs. immune cells) may explain discrepancies. Use parallel artificial membrane permeability assays (PAMPA) to correlate logD and activity .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses in kinase vs. receptor targets. For example, -I substituents at position 6 improve kinase inhibition but reduce GPCR binding .
Q. How do π-stacking and hydrogen bonding interactions in crystalline imidazo[1,2-a]pyridines influence their physicochemical properties?
- Answer: X-ray crystallography ( ) reveals that intermolecular C–H⋯N and π–π interactions (3.5–4.0 Å spacing) stabilize the crystal lattice, increasing melting points (200–250°C) and reducing solubility. Modifying substituents (e.g., adding polar groups) disrupts stacking, improving bioavailability .
Q. What methodologies optimize multi-step syntheses of halogenated imidazo[1,2-a]pyridines while minimizing byproducts?
- Answer:
- Stepwise purification : Use flash chromatography (hexane/EtOAc gradients) after each step to isolate intermediates ().
- Byproduct suppression : Lower reaction temperatures (0–25°C) and slow reagent addition reduce dimerization. For iodinated derivatives, employ anhydrous conditions to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
